molecular formula C9H6N2O4 B3360978 5-methyl-7-nitro-1H-indole-2,3-dione CAS No. 90418-79-4

5-methyl-7-nitro-1H-indole-2,3-dione

Cat. No. B3360978
M. Wt: 206.15 g/mol
InChI Key: NTRUHSPDGGDANP-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

Fuming nitric acid (10 mL) was added drop wise over a period of 30 min to a solution of 5-methyl-1H-indole-2,3-dione (20 g, 0.124 mol) in conc. H2SO4 (80 mL) at −5° C., utes. The reaction mass was stirred for another 5-10 min at the same temperature and was poured into crushed ice. The precipitate was filtered and washed with chilled water several times. Finally it was dried in a vacuum oven to get 6.5 g of the required product as a yellow coloured solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:15])[C:9]2=[O:16]>OS(O)(=O)=O>[CH3:5][C:6]1[CH:7]=[C:8]2[C:12](=[C:13]([N+:1]([O-:4])=[O:2])[CH:14]=1)[NH:11][C:10](=[O:15])[C:9]2=[O:16]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
20 g
Type
reactant
Smiles
CC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass was stirred for another 5-10 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with chilled water several times
CUSTOM
Type
CUSTOM
Details
Finally it was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
CC=1C=C2C(C(NC2=C(C1)[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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